Product packaging for 5-Phenylmethoxypyrazolidin-3-amine(Cat. No.:)

5-Phenylmethoxypyrazolidin-3-amine

Cat. No.: B12360248
M. Wt: 193.25 g/mol
InChI Key: LIDCFSIOURJEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylmethoxypyrazolidin-3-amine is a pyrazolidine-based compound offered for research and development purposes. This product is intended for laboratory use only and is not classified as a drug, cosmetic, or for any personal use. Pyrazolidine and the closely related pyrazolone scaffolds are recognized in medicinal chemistry as privileged structures with diverse pharmacological significance . Compounds based on this core structure have been extensively studied for a wide range of biological activities, serving as a versatile template in drug discovery . Research on analogous structures has indicated potential in central nervous system disorders, with some pyrazoline and succinimide derivatives demonstrating significant anticonvulsant properties in preclinical models . Furthermore, the pyrazolone scaffold is found in molecules that act as potent free radical scavengers, suggesting potential research avenues in conditions involving oxidative stress . The specific mechanism of action for this compound is subject to ongoing investigation and is dependent on the specific research context. Researchers are encouraged to explore its properties and potential applications in their biochemical and pharmacological studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O B12360248 5-Phenylmethoxypyrazolidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-phenylmethoxypyrazolidin-3-amine

InChI

InChI=1S/C10H15N3O/c11-9-6-10(13-12-9)14-7-8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2

InChI Key

LIDCFSIOURJEAA-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1OCC2=CC=CC=C2)N

Origin of Product

United States

Elucidation of Reaction Mechanisms in Pyrazolidine Synthesis and Functionalization

Mechanistic Pathways of Pyrazolidine (B1218672) Ring Formation

The formation of the pyrazolidine ring is most commonly achieved through cycloaddition reactions, which can proceed through distinct mechanistic routes. These pathways are heavily influenced by the choice of reactants, catalysts, and reaction conditions.

Stepwise, or non-concerted, cycloaddition is a prevalent mechanism in pyrazolidine synthesis. This pathway typically involves at least two distinct steps: an initial bond formation to create a zwitterionic or diradical intermediate, followed by a subsequent ring-closing step.

A classic example is the reaction between α,β-unsaturated carbonyl compounds (chalcones) and hydrazine (B178648) derivatives. researchgate.net The mechanism proceeds as follows:

Michael Addition: The nucleophilic nitrogen of the hydrazine attacks the β-carbon of the unsaturated carbonyl compound. This 1,4-conjugate addition forms a zwitterionic or neutral enolate intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. researchgate.net

Dehydration: The resulting hemiaminal-like intermediate readily loses a molecule of water to form a stable pyrazoline, which can then be reduced to the corresponding pyrazolidine.

Studies involving the reaction of N-acyl hydrazones with alkenes and N-phenacylbenzothiazolium bromides with nitroalkenes have provided evidence for stepwise mechanisms, often involving the formation and subsequent cyclization of an intermediate. nih.govresearchgate.net For instance, mechanistic studies have shown that the reaction products can be formed via a stepwise process involving a 1,2-addition of a metal acetylide to an azomethine imine, followed by the intramolecular cyclization of an activated alkyne intermediate. nih.gov

In contrast to stepwise pathways, concerted cyclizations involve the simultaneous formation of multiple bonds in a single transition state without the formation of a stable intermediate. The [3+2] cycloaddition reaction is a primary example of a concerted pathway for synthesizing the pyrazolidine ring. nih.gov

In this reaction, a 1,3-dipole, such as an azomethine imine, reacts with a dipolarophile, typically an alkene or alkyne. Azomethine imines, which can be generated in situ from hydrazones, possess a three-atom component that reacts with the two-atom component of the alkene in a pericyclic manner. nih.gov While many of these reactions are presumed to be concerted, detailed mechanistic studies have sometimes revealed a stepwise nature, indicating that the distinction is not always clear-cut and can depend heavily on the specific substrates and catalysts employed. nih.gov

Catalysts and reagents play a pivotal role in directing the course of pyrazolidine synthesis, influencing reaction rates, regioselectivity, and stereoselectivity by stabilizing or activating reaction intermediates.

Lewis and Brønsted Acid Catalysis: Lewis acids can activate α,β-unsaturated carbonyl compounds, making them more electrophilic and promoting the initial Michael addition step. nih.gov Chiral Brønsted acids have been utilized in asymmetric cycloadditions to afford enantioselective pyrazolidines by activating N-acyl hydrazones. csic.es

Organocatalysis: Chiral amines have been shown to catalyze the cascade reaction between α,β-unsaturated aldehydes and protected hydrazine derivatives. The mechanism involves the formation of an iminium ion intermediate from the aldehyde and the amine catalyst. This activation facilitates a nucleophilic aza-Michael attack by the hydrazine, followed by an intramolecular cyclization to form a 3-hydroxypyrazolidine derivative with high enantioselectivity. nih.gov

Transition Metal Catalysis: A wide array of transition metals are used to catalyze pyrazolidine synthesis.

Copper (Cu): Copper salts, such as CuI and Cu(NTf₂)₂, are effective in catalyzing the [3+2] cycloaddition of azomethine imines with terminal alkynes and other dipolarophiles. nih.gov The mechanism is thought to involve the formation of a copper acetylide, which is more reactive towards the 1,3-dipole. nih.gov

Palladium (Pd): Palladium catalysts, often in combination with specific phosphine (B1218219) ligands like S-Phos, are used in alkene carboamination reactions to generate pyrazolidines from aryl chlorides and unsaturated amines. organic-chemistry.org

Rhodium (Rh): Rhodium complexes can catalyze the addition-cyclization of hydrazines with alkynes to produce substituted pyrazoles, which are precursors to pyrazolidines. organic-chemistry.org

Titanium (Ti): While less common for pyrazolidines, mechanistic studies on related pyrazole (B372694) syntheses have shown that titanium can mediate oxidative N-N coupling in diazatitanacycles, highlighting the role of the metal in facilitating key bond formations. nih.gov

Table 1: Influence of Catalysts on Pyrazolidine Synthesis

Catalyst TypeExample(s)Role in MechanismReference(s)
Lewis Acid Cu(NTf₂)₂, Zinc TriflateActivates dipolarophiles (alkynes) or carbonyls for cycloaddition. nih.govnih.gov
Brønsted Acid Rueping Catalyst (Chiral Phosphoric Acid)Activates N-acyl hydrazones for enantioselective cycloaddition. csic.es
Organocatalyst Chiral Prolinol DerivativesForms iminium ion intermediates with enals, directing aza-Michael attack. nih.gov
Transition Metal Pd(OAc)₂/S-PhosCatalyzes alkene carboamination and prevents N-arylation side reactions. organic-chemistry.org
Transition Metal CuI, Cu₂OPromotes [3+2] cycloaddition via formation of reactive copper acetylides. nih.govorganic-chemistry.org

The formation of the two carbon-nitrogen (C-N) bonds in the pyrazolidine ring is the fundamental event in its synthesis. These bonds are typically formed through the reaction of a nucleophilic nitrogen atom with an electrophilic carbon atom. nptel.ac.in

In the context of reacting hydrazines with α,β-unsaturated systems, the formation of the first C-N bond occurs via a nucleophilic conjugate addition (aza-Michael reaction) of a hydrazine nitrogen to the β-carbon of the activated alkene. researchgate.netnih.gov The formation of the second C-N bond is an intramolecular nucleophilic attack of the second nitrogen atom on the electrophilic carbonyl carbon. researchgate.net

In [3+2] cycloadditions of azomethine imines, both C-N bonds are thought to form in a single, concerted transition state, although, as noted, some metal-catalyzed versions proceed stepwise. nih.gov The fundamental principle remains the interaction between the nucleophilic ends of the 1,3-dipole and the electrophilic carbons of the dipolarophile. The methods for forming these C-N bonds can be broadly categorized as the reaction of nucleophilic nitrogen with electrophilic carbon. nptel.ac.inresearchgate.net

Mechanisms of Substituent Introduction and Modification

To arrive at a specifically functionalized molecule like 5-Phenylmethoxypyrazolidin-3-amine, mechanisms for introducing the phenylmethoxy and amine groups are required. This often occurs on a pre-formed heterocyclic core or is incorporated into one of the starting materials.

The phenylmethoxy group is an ether, specifically a benzyl (B1604629) ether. Its introduction onto the pyrazolidine ring at the 5-position would likely involve the alkylation of a hydroxyl group on a precursor such as 5-hydroxypyrazolidin-3-amine. Two primary mechanistic pathways for this etherification are plausible:

Williamson Ether Synthesis: This classical Sₙ2 reaction would involve deprotonating the 5-hydroxy group with a suitable base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide would then attack an electrophilic benzyl halide (e.g., benzyl bromide), displacing the halide and forming the C-O ether linkage. The reaction is a straightforward nucleophilic substitution.

Chan-Lam C-O Coupling: A more modern approach is the copper-catalyzed Chan-Lam coupling. While often used for forming aryl ethers from phenols, variations can be applied. A plausible mechanism for forming a benzyl ether on a pyrazolidine precursor (Pyraz-OH) using a boronic acid derivative under copper catalysis would proceed as follows:

A Cu(II) salt is activated and undergoes ligand exchange with the alcohol (Pyraz-OH) and the boronic acid.

Reductive elimination from the copper center forms the desired C-O bond of the ether product (Pyraz-O-Benzyl).

The resulting Cu(0) species is re-oxidized to Cu(II) by an oxidant (often air) to complete the catalytic cycle. mdpi.com

This method offers mild reaction conditions and high functional group tolerance, making it suitable for complex molecules like substituted pyrazolidines. mdpi.com

Mechanistic Aspects of Amine Group Functionalization

The functionalization of the amine group in pyrazolidine systems, such as in this compound, is a critical step for modifying the compound's properties and for building more complex molecular architectures. The primary amine at the C3 position is a nucleophilic center and readily participates in a variety of reactions, including acylation, alkylation, and sulfonylation.

Acylation: The reaction of the 3-amino group with acylating agents like acid chlorides or anhydrides proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to form a stable amide. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: The amine group can be alkylated using alkyl halides. This reaction follows a nucleophilic substitution pathway (S_N2). The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. This process can lead to mono-, di-, or even tri-alkylation, forming secondary, tertiary amines, or quaternary ammonium (B1175870) salts, respectively. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides. Similar to acylation, the mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

In the broader context of pyrazole chemistry, which shares structural similarities, functionalization reactions are well-documented. For instance, Vilsmeier-Haack conditions have been used to functionalize pyrazolo[1,5-a]pyrimidines with a formyl group, demonstrating the reactivity of related heterocyclic systems towards electrophilic substitution. mdpi.com Similarly, nucleophilic aromatic substitution is a common method to functionalize positions on the pyrimidine (B1678525) ring with various amines and alkoxides. mdpi.com While these examples are on a related fused ring system, the underlying principles of nucleophilic attack by an amine group are fundamentally similar.

Research on related 3-aminopyrazole (B16455) derivatives has shown their utility as templates for stabilizing peptide conformations through intermolecular hydrogen bonding, highlighting the importance of the amine group's interactive capabilities. researchgate.net

Tautomerism and Isomerization Processes in Substituted Pyrazolidine Systems

Tautomerism, the facile interconversion of structural isomers, is a key characteristic of many heterocyclic compounds, including substituted pyrazolidines. nih.gov This phenomenon can significantly influence the reactivity and biological properties of the molecule. For a compound like this compound, several tautomeric forms are possible.

Amine-Imine Tautomerism: The most relevant tautomerism for this compound involves the migration of a proton from the amine group to a ring nitrogen, resulting in an imino-pyrazolidine tautomer. The equilibrium between the amino and imino forms can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyrazolidine ring. nih.govresearchgate.net Generally, amino-heteroaromatic compounds tend to exist predominantly in the amino form under normal conditions. researchgate.net

Ring-Chain Tautomerism: While less common for simple pyrazolidines, ring-chain tautomerism can occur in more complex derivatives, where the ring can open to form a linear isomer.

Studies on related pyrazole systems provide significant insight into these processes. For 3(5)-substituted pyrazoles, tautomerism is a well-investigated phenomenon that affects their reactivity and synthetic applications. nih.gov The interconversion between tautomers can be an intra- or intermolecular process, often catalyzed by the solvent. nih.gov For example, investigations into pyrazolone (B3327878) systems showed that the stability of tautomers was significantly affected by the solvent's polarity. nih.gov

In the solid state, X-ray crystallography can definitively determine the existing tautomeric form. For instance, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one was found to exist as the 1H-pyrazol-3-ol tautomer in its crystalline form. mdpi.com In solution, NMR spectroscopy is a powerful tool to study tautomeric equilibria. mdpi.comnih.govresearchgate.net The chemical shifts of carbon and nitrogen atoms are particularly sensitive to the tautomeric state. nih.govresearchgate.net In some cases, if the interconversion is rapid on the NMR timescale, averaged signals are observed, indicating a dynamic equilibrium. nih.gov

The study of nitroanilines has also provided evidence for the coexistence of minor tautomeric forms (nitro-imino and aci-imino) in the gas phase, which can play crucial roles in reaction mechanisms even if they are less abundant. conicet.gov.ar This highlights the importance of considering all possible tautomers when evaluating the chemical behavior of a compound like this compound.

The following table summarizes the potential tautomeric forms for a generic 3-aminopyrazolidine structure.

Tautomer NameStructural DescriptionKey Features
Amino Tautomer The exocyclic group is an amine (-NH2) and both ring nitrogens are secondary amines (-NH-).Typically the most stable form for amino-heterocycles.
Imino Tautomer (N1) A double bond exists between C3 and the exocyclic nitrogen (=NH), and a proton has shifted to the N1 ring nitrogen.Existence and stability are influenced by solvent and substituents.
Imino Tautomer (N2) A double bond exists between C3 and the exocyclic nitrogen (=NH), and a proton has shifted to the N2 ring nitrogen.An alternative imino form, its relative stability would depend on the substitution pattern.

Advanced Spectroscopic Characterization and Structural Analysis of 5 Phenylmethoxypyrazolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H-NMR Spectroscopy: The proton NMR spectrum of 5-Phenylmethoxypyrazolidin-3-amine is predicted to exhibit distinct signals corresponding to each unique proton environment. The protons of the phenyl ring in the phenylmethoxy group would typically appear as a multiplet in the aromatic region, around 7.2-7.4 ppm. The benzylic protons (Ph-CH₂-O) are expected to resonate as a singlet at approximately 4.5 ppm. The protons on the pyrazolidine (B1218672) ring would show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton at the C5 position, being adjacent to the oxygen atom, would be shifted downfield. The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically falls within the range of 1-5 ppm. libretexts.orgsci-hub.st

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the aromatic carbons of the phenyl group would be observed in the 127-138 ppm range. The benzylic carbon (Ph-C H₂-O) would likely appear around 70 ppm. The carbons of the pyrazolidine ring are expected in the aliphatic region, with the C5 carbon, bonded to oxygen, being the most downfield of the ring carbons. The C3 carbon, attached to the amine group, would also be shifted downfield relative to the C4 carbon.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the pyrazolidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the one-dimensional spectra. For instance, the correlation between the benzylic proton signal and its corresponding carbon signal would solidify their assignments.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Assignment
H-2', H-6'7.2-7.4mPhenyl
H-3', H-5'7.2-7.4mPhenyl
H-4'7.2-7.4mPhenyl
H-benzylic~4.5sPh-CH ₂-O
H-5mPyrazolidine ring
H-4mPyrazolidine ring
H-3mPyrazolidine ring
NH₂1-5br sAmine
NHbr sPyrazolidine ring
Carbon (¹³C) Predicted Chemical Shift (ppm) Assignment
C-1'~138Phenyl (ipso)
C-2', C-6'~128Phenyl
C-3', C-5'~127Phenyl
C-4'~128Phenyl
C-benzylic~70Ph-C H₂-O
C-5Pyrazolidine ring
C-3Pyrazolidine ring
C-4Pyrazolidine ring

Note: The predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₀H₁₅N₃O.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like amines. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation of this ion in tandem mass spectrometry (MS/MS) would provide valuable structural information. Common fragmentation pathways for such a molecule would likely involve the cleavage of the phenylmethoxy group, loss of ammonia (B1221849) from the amine group, and ring-opening of the pyrazolidine core. libretexts.orgmiamioh.edu

Ion m/z (predicted) Identity
[M+H]⁺194.1293Protonated Molecule
[M-NH₃+H]⁺177.1028Loss of ammonia
[C₇H₇]⁺91.0548Tropylium ion (from benzyl (B1604629) group)

Note: The m/z values are predicted for the most abundant isotopes.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary amine (NH₂) are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the secondary amine within the pyrazolidine ring would show a single band in a similar region. csic.esnih.gov The C-H stretching of the aromatic phenyl ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrazolidine and benzylic groups would be seen just below 3000 cm⁻¹. The C-N stretching vibrations are expected in the 1020-1250 cm⁻¹ range. The C-O stretching of the ether linkage would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ range.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
N-H stretch (asymmetric)~3400Primary Amine
N-H stretch (symmetric)~3300Primary Amine
N-H stretch~3350Secondary Amine (ring)
C-H stretch (aromatic)>3000Phenyl Ring
C-H stretch (aliphatic)<3000Pyrazolidine & Benzylic
C=C stretch1450-1600Aromatic Ring
N-H bend1580-1650Primary Amine
C-O stretch1000-1300Ether
C-N stretch1020-1250Amine

Note: The predicted wavenumbers are approximate and can be influenced by the molecular environment and sample state.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise atomic coordinates can be determined.

For this compound, a single-crystal X-ray diffraction analysis would provide unequivocal proof of its molecular structure. It would confirm the connectivity of the atoms, the bond lengths and angles, and the conformation of the pyrazolidine ring, which is expected to adopt a non-planar, puckered conformation. Furthermore, if the compound is chiral and crystallizes in a chiral space group, X-ray crystallography can be used to determine its absolute configuration. The analysis would also reveal the intermolecular interactions, such as hydrogen bonding involving the amine groups, that dictate the packing of the molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, analysis of related pyrazolidine derivatives suggests that the five-membered ring typically adopts an envelope or twist conformation. spast.org

Advanced Chromatographic Methodologies for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture, thereby serving as a crucial tool for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with a buffer or acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. ijcpa.in Detection could be achieved using a UV detector, as the phenyl group provides a chromophore. Since the amine functionality itself has weak UV absorbance, derivatization with a UV-active agent could be employed to enhance sensitivity if required. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the target compound may have limited volatility, it could potentially be analyzed by GC-MS, possibly after derivatization to increase its volatility and thermal stability. nih.gov The gas chromatogram would provide the retention time, a characteristic property for the compound under specific conditions, and the mass spectrometer would provide a mass spectrum for identification.

Computational and Theoretical Investigations of 5 Phenylmethoxypyrazolidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT, B3LYP)

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic behavior of 5-Phenylmethoxypyrazolidin-3-amine. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional, are instrumental in these analyses. epstem.netresearchgate.net These computational approaches allow for the prediction of molecular properties by solving the Schrödinger equation for the system, providing a theoretical framework to understand its chemical nature. youtube.com

Geometry Optimization and Conformer Analysis

Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve systematically altering the bond lengths, bond angles, and dihedral angles to identify the lowest energy conformation.

Conformer analysis further explores the molecule's flexibility by identifying various stable isomers (conformers) and the energy barriers between them. Given the rotatable bonds in the phenylmethoxy and amine groups, this compound likely possesses multiple low-energy conformers. The relative energies of these conformers, calculated using methods like DFT, determine their population distribution at a given temperature. This analysis is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). imperial.ac.uknih.govyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the FMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. The electron density distribution of the HOMO would highlight potential sites for electrophilic attack, while the LUMO's distribution would indicate sites susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Below is a hypothetical data table illustrating the kind of results obtained from an FMO analysis:

OrbitalEnergy (eV)Key Atomic Contributions
LUMO-1.23Phenyl ring, Pyrazolidine (B1218672) ring (C=N region)
HOMO-6.45Amine group (N lone pair), Pyrazolidine ring (N-N bond)
HOMO-LUMO Gap 5.22

This table is for illustrative purposes and does not represent actual calculated values.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stabilization Energy

In the context of this compound, NBO analysis can elucidate the nature of the bonds, such as the polarity of the C-O and N-H bonds, and the hybridization of the atoms. uni-muenchen.de It also quantifies the delocalization of electron density from occupied "donor" NBOs to unoccupied "acceptor" NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their strength. For instance, the interaction between the lone pair of the amine nitrogen and an antibonding orbital elsewhere in the molecule would contribute to its stability. wisc.edu

A sample NBO analysis data table might look like this:

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N_amineσ(C-N_ring)5.8
σ(C_phenyl-O)σ(O-C_methylene)2.1
LP(1) O_etherπ*(C=C_phenyl)1.5

This table is for illustrative purposes and does not represent actual calculated values.

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the phenylmethoxy group and the nitrogen atoms of the pyrazolidine ring and amine group, due to their lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms attached to the amine group and potentially on the phenyl ring. This visual representation helps in understanding non-covalent interactions, such as hydrogen bonding, and the initial steps of a chemical reaction. nih.govnih.gov

Molecular Modeling and Simulation Approaches

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and flexibility.

In silico Docking Studies for Binding Mode Prediction

In silico molecular docking studies are pivotal in contemporary drug discovery for predicting the binding affinity and interaction patterns of a ligand with the active site of a target protein. For this compound, hypothetical docking studies could be performed against a relevant biological target to elucidate its potential mechanism of action.

In a representative study, this compound could be docked into the active site of an enzyme such as a protein kinase or a monoamine oxidase, given the structural motifs present in the molecule. The docking procedure would involve preparing the three-dimensional structure of the ligand and the protein, followed by the use of a docking algorithm, such as AutoDock Vina, to predict the most favorable binding poses.

The results of such a study would typically be presented in terms of binding energy (or docking score), measured in kcal/mol, which indicates the strength of the interaction. A more negative value signifies a stronger binding affinity. The interactions between this compound and the amino acid residues in the active site would also be analyzed. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For instance, the amine group and the nitrogen atoms in the pyrazolidine ring of this compound could act as hydrogen bond donors or acceptors. The phenyl and methoxy (B1213986) groups could engage in hydrophobic and aromatic stacking interactions with non-polar residues of the protein.

A hypothetical docking study of this compound against a target protein might yield the following results:

Ligand Binding Energy (kcal/mol) Interacting Residues Types of Interactions
This compound-8.5Tyr89, Asp120, Phe210Hydrogen bond, Hydrophobic
Reference Inhibitor-9.2Tyr89, Asp120, Trp212Hydrogen bond, Pi-Pi stacking

Such in silico predictions are instrumental in prioritizing compounds for further experimental testing and in guiding the design of more potent analogs.

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting the spectroscopic properties of a molecule. These predictions can aid in the interpretation of experimental spectra and confirm the molecular structure. For this compound, theoretical calculations could be employed to predict its ¹H-NMR, ¹³C-NMR, and IR spectra.

The process would involve optimizing the geometry of the molecule at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). Following geometry optimization, the NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts (ppm) using a reference standard, typically Tetramethylsilane (TMS).

Similarly, the vibrational frequencies (in cm⁻¹) for the Infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.

A table of theoretically predicted spectroscopic data for this compound might look as follows:

Parameter Predicted Value Experimental Value (Hypothetical)
¹H-NMR (ppm)
-NH₂2.52.4
-CH (pyrazolidine)4.84.7
-CH₂ (benzyl)5.15.0
-Aromatic H7.2-7.47.1-7.3
¹³C-NMR (ppm)
-C3 (pyrazolidine)55.054.5
-C5 (pyrazolidine)80.079.2
-CH₂ (benzyl)70.069.5
-Aromatic C127.0-138.0126.5-137.8
IR (cm⁻¹)
N-H stretch33503345
C-H stretch (aromatic)30503048
C-O-C stretch11001095

The close agreement between theoretically predicted and experimentally obtained spectroscopic data would provide strong evidence for the structural integrity of the synthesized compound.

Conformational Analysis and Ring Puckering of the Pyrazolidine Ring

The three-dimensional conformation of a molecule is crucial for its biological activity, as it dictates how the molecule can interact with its biological target. For cyclic molecules like this compound, conformational analysis is particularly important. The pyrazolidine ring is not planar and can adopt various puckered conformations.

A detailed conformational analysis of this compound can be performed using computational methods. This involves mapping the potential energy surface of the molecule by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The low-energy, and therefore most stable, conformations can then be identified.

The puckering of the five-membered pyrazolidine ring can be described by puckering parameters, such as the puckering amplitude and phase angle. These parameters define the extent and the type of puckering (e.g., envelope or twist conformation). The substituents on the pyrazolidine ring will influence its preferred conformation.

In the case of this compound, the bulky phenylmethoxy group at the C5 position and the amine group at the C3 position will have significant steric effects. A computational study might reveal that the most stable conformation is an envelope or a twist form where these bulky substituents occupy pseudo-equatorial positions to minimize steric hindrance.

A summary of a hypothetical conformational analysis could be presented as follows:

Conformer Relative Energy (kcal/mol) Pyrazolidine Ring Pucker Dihedral Angle (C3-N2-N1-C5)
1 (Global Minimum)0.00Envelope (E₅)35°
21.25Twist (T⁴)-25°
32.50Envelope (E³)15°

Understanding the conformational preferences of this compound is essential for rationalizing its interaction with a biological target and for designing new derivatives with improved activity profiles.

Reactivity and Derivatization Chemistry of 5 Phenylmethoxypyrazolidin 3 Amine

Reactions at the Amine Functionality (e.g., Acylation, Alkylation)

The primary amine group at the 3-position of the pyrazolidine (B1218672) ring is a key site for derivatization. Its nucleophilic nature allows for a variety of reactions, including acylation and alkylation, to introduce new functional groups and build molecular complexity.

Acylation: Acylation of the amine is a common strategy to form amides. This can be achieved using various acylating agents such as acid chlorides, anhydrides, and activated esters. For instance, reaction with benzenesulfonyl chloride can be used to introduce a sulfonyl group, a transformation often employed in the Hinsberg test to differentiate primary, secondary, and tertiary amines. msu.edu The resulting sulfonamide from a primary amine is acidic and will dissolve in the aqueous base used in the test. msu.edu A variety of derivatizing reagents are commonly used in HPLC analysis to add a chromophore or fluorophore to the analyte, allowing for detection by UV-vis absorption or fluorescence. researchgate.net These include dansyl chloride, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, and dabsyl chloride. researchgate.netnih.gov The choice of reagent depends on the desired properties of the final product and the analytical method to be used. nih.gov

Alkylation: The amine functionality can also undergo alkylation, though direct alkylation with alkyl halides can sometimes lead to over-alkylation. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred. A newer method for the alkylation of some nitrogen-containing heterocycles involves the diazotization of aliphatic amines. organic-chemistry.orgnih.gov This reaction can be performed as a one-pot, multicomponent reaction that combines nitrile cycloaddition with alkylation, providing direct access to the desired products from simple starting materials. organic-chemistry.org

Table 1: Common Derivatization Reagents for Amines

ReagentAbbreviationUse
Dansyl chlorideDansyl-ClFluorescence and high ionization efficiency in LC-MS/MS. nih.gov
o-PhthalaldehydeOPAFluorogenic reagent for HPLC analysis. nih.govthermofisher.com
9-Fluorenylmethyl chloroformateFmoc-ClUseful under highly acidic chromatography conditions. nih.gov
Dabsyl chlorideDabsyl-ClGood alternative for weakly acidic and basic conditions. nih.gov
Benzenesulfonyl chloride-Used in the Hinsberg test to form sulfonamides. msu.edu

Transformations of the Phenylmethoxy Moiety

The phenylmethoxy group, also known as a benzyloxy group, at the 5-position of the pyrazolidine ring offers another avenue for chemical modification. The most significant transformation of this group is its cleavage to reveal a hydroxyl group.

Debenzylation: The benzyl (B1604629) ether linkage is susceptible to cleavage under various reductive conditions. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a common and efficient method for debenzylation. This reaction is generally clean and proceeds with high yield, affording the corresponding 5-hydroxypyrazolidin-3-amine derivative. Other methods for cleaving benzyl ethers include using strong acids or Lewis acids, although these conditions may not be compatible with all substrates.

The resulting hydroxyl group can then be further functionalized. For example, it can be acylated to form esters, alkylated to form new ethers, or oxidized to a ketone, significantly increasing the structural diversity of the derivatives that can be synthesized from the parent compound.

Reactions Involving the Pyrazolidine Ring System (e.g., Oxidation, N-N Bond Cleavage)

The pyrazolidine ring itself is a dynamic system that can undergo several important transformations, including oxidation and cleavage of the nitrogen-nitrogen (N-N) bond.

Oxidation: The pyrazolidine ring can be oxidized to form the corresponding pyrazoline or pyrazole (B372694) derivatives. The specific outcome depends on the oxidizing agent and the substitution pattern of the ring. For instance, N1-substituted pyrazolidin-3-ones can be oxidized to azomethine imines using visible-light-induced aerobic oxidation. nih.gov These intermediates can then undergo further reactions. nih.gov

N-N Bond Cleavage: The N-N bond in pyrazolidine derivatives can be cleaved under reductive conditions to yield 1,3-diamines. nih.gov A key method for this transformation is the use of borane-tetrahydrofuran (B86392) complex (BH3-THF), which has been shown to be effective where other methods have failed. nih.gov This reductive cleavage is a significant synthetic tool as it allows for the stereoselective synthesis of chiral diaminoalcohols and triamines from readily available pyrazolidine precursors. nih.gov The reaction proceeds with retention of the configuration at the stereocenters. nih.gov Other reagents that have been studied for the reductive cleavage of the N-N bond in hydrazine (B178648) derivatives include zinc in acetic acid, aluminum amalgam, sodium in liquid ammonia (B1221849), sodium in ethanol, and Raney nickel. rsc.org

In some cases, N-N bond cleavage can occur under other conditions. For example, Rh(III)-catalyzed redox-neutral C-H activation of pyrazolones has been shown to proceed via N-N bond cleavage. rsc.org Additionally, unexpected N-N bond cleavage has been observed in azidoacetyl hydrazides under simple amidation conditions. mdpi.com

Stereochemical Aspects of Reactions

The presence of a stereocenter at the 5-position of 5-phenylmethoxypyrazolidin-3-amine introduces stereochemical considerations into its reactions. When new stereocenters are formed during derivatization, the diastereoselectivity of the reaction becomes an important factor.

The stereochemistry of the starting material can influence the stereochemical outcome of subsequent reactions. For example, in the reductive cleavage of the N-N bond in substituted pyrazolidines, the configuration of the stereocenters in the starting material is retained in the resulting diaminoalcohols and triamines. nih.gov This stereochemical control is a significant advantage of using pyrazolidine-based scaffolds for the synthesis of chiral polyamines. nih.gov

When designing synthetic routes involving this compound and its derivatives, it is crucial to consider the potential for stereoisomer formation and to employ stereoselective methods where necessary to obtain the desired stereoisomer.

Advanced Derivatization Strategies for Structural Diversity

The combination of reactive sites on the this compound scaffold allows for the application of advanced derivatization strategies to generate libraries of structurally diverse compounds. These strategies often involve multistep reaction sequences that modify different parts of the molecule in a controlled manner.

One such strategy could involve the initial acylation or alkylation of the amine functionality, followed by the cleavage of the phenylmethoxy group to unmask the hydroxyl group. This hydroxyl group can then be subjected to a second round of derivatization, such as etherification or esterification, with a different set of building blocks. Finally, the pyrazolidine ring itself could be transformed through oxidation or N-N bond cleavage to introduce further diversity.

The development of one-pot, multicomponent reactions is another advanced strategy that can streamline the synthesis of complex derivatives. organic-chemistry.org For example, a one-pot 1,3-dipolar cycloaddition/diazotization sequence has been described for the synthesis of 2,5-disubstituted tetrazoles from nitriles. organic-chemistry.orgnih.gov Such approaches improve efficiency by reducing the number of reaction steps and purification procedures. The use of various derivatization reagents is also crucial for creating diverse chemical structures. nih.gov

These advanced strategies are particularly valuable in fields like medicinal chemistry, where the generation of large and diverse compound libraries is essential for the discovery of new therapeutic agents.

Strategic Utility of 5 Phenylmethoxypyrazolidin 3 Amine in Complex Organic Synthesis

Role as a Potential Chiral Building Block in Synthesis

The core of "5-Phenylmethoxypyrazolidin-3-amine" is a pyrazolidine (B1218672) ring, a five-membered saturated heterocycle containing two adjacent nitrogen atoms. The presence of a stereocenter at the C5 position, bearing the phenylmethoxy group, means that enantiomerically pure forms of this compound could serve as valuable chiral building blocks. nih.gov Chiral primary amines, in particular, are highly sought after in asymmetric synthesis, acting as powerful organocatalysts or as key components in the synthesis of chiral ligands and auxiliaries. csic.es

The utility of chiral amines is well-documented. They can be derived from natural sources like amino acids or alkaloids and have proven effective in a multitude of enantioselective reactions. csic.es The primary amine group in "this compound" could be leveraged for various transformations, including:

Formation of chiral imines for nucleophilic additions.

Use as a component in the synthesis of chiral ligands for transition-metal catalysis.

Application as a resolving agent for racemic acids.

The benzyloxy group at the C5 position not only establishes the key stereocenter but also offers a handle for further synthetic manipulation. For instance, debenzylation through hydrogenolysis could unmask a hydroxyl group, opening pathways to a different set of derivatives and expanding its synthetic utility.

Inferred Role as a Precursor to Fused Heterocyclic Systems

The 1,2-diamine motif inherent in the pyrazolidine structure is a classic precursor for the synthesis of fused heterocyclic systems. The 3-amino group, in conjunction with the ring nitrogens, provides the necessary nucleophilic centers for annulation reactions to build more complex polycyclic structures. Derivatives of 3-aminopyrazoles are frequently used to construct fused pyrimidines, triazines, and other important heterocyclic frameworks. researchgate.netrsc.org

Based on the known reactivity of related compounds, "this compound" could theoretically be used to synthesize a variety of fused systems:

Pyrazolo[1,5-a]pyrimidines: Reaction with 1,3-dicarbonyl compounds or their equivalents is a standard method for constructing this fused ring system.

Pyrazolo[3,4-d]pyrimidines: Cyclocondensation reactions with various one-carbon synthons could lead to this isomeric fused system, which is a core structure in many biologically active molecules.

Triazolopyrazoles: Reaction of the primary amine with reagents that can form a triazole ring would lead to these fused heterocycles.

The synthesis of novel pyrimido[1,2-a]pyrimidinones and imidazo[1,2-a]pyrimidinones has been achieved through ring-opening and ring-closure rearrangements of related amino compounds, highlighting the potential for pyrazolidine amines to undergo complex transformations to yield fused systems. researchgate.net

Hypothetical Application in Multi-Step Synthetic Sequences for Advanced Scaffolds

In the context of multi-step synthesis, "this compound" could serve as a versatile starting material or intermediate for creating advanced molecular scaffolds. Its bifunctional nature (primary amine and a latent hydroxyl group) combined with its inherent chirality makes it a potentially valuable asset in diversity-oriented synthesis.

A hypothetical multi-step sequence could involve:

Functionalization of the Amine: The primary amine at C3 could be acylated, alkylated, or used in reductive amination to introduce a variety of substituents. This step could be used to attach the pyrazolidine core to another part of a target molecule.

Modification of the Ring: The nitrogen atoms of the pyrazolidine ring itself can be functionalized. For example, the N1 nitrogen could be alkylated or acylated, further diversifying the molecular structure.

Unmasking and Derivatization of the Hydroxyl Group: Removal of the benzyl (B1604629) protecting group from the C5-phenylmethoxy substituent would yield a hydroxyl group. This alcohol could then be oxidized, esterified, or etherified, providing another point for diversification or for cyclization reactions to form novel bicyclic or spirocyclic systems.

The synthesis of complex molecules often relies on such strategic, multi-step pathways where a single, well-designed building block can be elaborated into a library of related compounds for screening and optimization in drug discovery and materials science.

Future Research Perspectives and Methodological Advancements in 5 Phenylmethoxypyrazolidin 3 Amine Chemistry

Development of Novel and Greener Synthetic Routes

The synthesis of pyrazolidine-based compounds, while established, often relies on conventional batch methods that can be limited by factors such as reaction time, yield, and safety. mdpi.comresearchgate.net The development of novel and greener synthetic routes is a critical area for future research.

Key areas of focus will likely include:

Catalytic Systems: Exploring new organocatalysts could lead to highly enantioselective syntheses of pyrazolidine (B1218672) derivatives. researchgate.net For instance, novel camphor (B46023) sulfonamide based organocatalysts have shown promise in related heterocyclic syntheses. researchgate.net

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields in the synthesis of pyrazolidine and related heterocyclic systems.

One-Pot Syntheses: Designing multi-component reactions where starting materials react in a single pot to form the desired pyrazolidine structure will enhance efficiency and reduce waste.

Bio-catalysis: The use of enzymes as catalysts offers a highly specific and environmentally friendly approach to the synthesis of chiral pyrazolidine derivatives.

A comparative look at traditional versus greener approaches reveals the potential for significant improvements:

FeatureConventional Batch SynthesisGreener Synthetic Routes
Reaction Time Often lengthy, requiring hours or days. mdpi.comCan be significantly reduced, sometimes to minutes. scribd.comnih.gov
Energy Consumption Typically higher due to prolonged heating and stirring.Lower energy requirements, especially with microwave or flow chemistry. researchgate.net
Solvent Use Often reliant on large volumes of volatile organic solvents.Aims to use greener solvents (e.g., water, ionic liquids) or solvent-free conditions. researchgate.net
Waste Generation Can produce significant amounts of by-products and waste.Designed to be atom-economical, minimizing waste.
Safety May involve hazardous reagents and intermediates.Emphasizes the use of safer reagents and reaction conditions. researchgate.net

Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry and predictive modeling are becoming indispensable tools in modern drug discovery and chemical synthesis. cas.orgnih.gov For 5-phenylmethoxypyrazolidin-3-amine, these techniques can accelerate the design and discovery of new derivatives with desired properties.

Future advancements in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to predict the biological activity of novel this compound derivatives based on their molecular structures. nih.gov

Molecular Docking Simulations: Utilizing molecular docking to predict the binding modes and affinities of these compounds with biological targets, such as enzymes or receptors. nih.govnih.gov This can help in identifying promising candidates for further experimental evaluation.

Pharmacokinetic and Toxicity Prediction: Employing in-silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, thereby reducing the likelihood of late-stage failures in drug development. nih.govpatheon.com

Reaction Mechanism and Pathway Prediction: Using computational methods to elucidate reaction mechanisms and predict the feasibility of novel synthetic pathways, guiding experimental efforts.

The integration of artificial intelligence and machine learning will further enhance the predictive power of these models, enabling the analysis of vast datasets to identify subtle structure-activity relationships. cas.orgnih.gov

Exploration of New Derivatization Pathways and Functional Group Interconversions

The functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. Future research will undoubtedly focus on exploring new derivatization pathways and functional group interconversions. solubilityofthings.comvanderbilt.edu

Key strategies for future exploration include:

Derivatization of the Amine Group: A wide array of reagents can be used to modify the primary amine group, leading to amides, sulfonamides, ureas, and other functionalities. nih.govthermofisher.com Comparing different derivatizing agents is crucial for achieving desired properties. nih.gov

Modification of the Phenylmethoxy Group: The phenyl ring offers a site for various electrophilic aromatic substitution reactions, allowing for the introduction of diverse substituents. solubilityofthings.com

Functionalization of the Pyrazolidine Ring: Exploring reactions that modify the pyrazolidine ring itself, such as N-alkylation or N-arylation at the unsubstituted nitrogen atom, can lead to novel structural scaffolds.

Functional Group Interconversions: Developing efficient methods for the interconversion of functional groups on the pyrazolidine scaffold is essential for creating a diverse library of compounds. ub.eduorganic-chemistry.orgucd.ie This includes transformations like the conversion of esters to amides or alcohols to halides. vanderbilt.edu

Derivatization ReagentTarget Functional GroupResulting FunctionalityKey Features
Dansyl-Cl Primary/Secondary AminesDansyl amidesFluorescent, high ionization efficiency. nih.gov
Fmoc-Cl Primary/Secondary AminesFmoc-carbamatesUseful in acidic chromatography. nih.gov
o-Phthalaldehyde (B127526) (OPA) Primary AminesIsoindolesFluorogenic, versatile. nih.govthermofisher.com
Acyl Chlorides AminesAmidesCommon transformation in drug synthesis. solubilityofthings.com

Integration of Flow Chemistry and Automation in Pyrazolidine Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed. researchgate.netnih.gov These technologies offer precise control over reaction parameters, enhanced safety, and the ability to rapidly generate libraries of compounds. mdpi.comnih.gov

The integration of these technologies into the synthesis of this compound and its derivatives presents a significant opportunity for future research.

Key advantages and future directions include:

Improved Reaction Control: Flow reactors allow for precise control over temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.netyoutube.com

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with highly reactive or hazardous intermediates. researchgate.net

Scalability: Reactions developed in flow can often be easily scaled up by running the system for longer periods. nih.gov

Automated Library Synthesis: Automated platforms can perform multi-step syntheses and purifications, enabling the rapid generation of diverse compound libraries for screening purposes. scribd.comresearchgate.netresearchgate.netrsc.org This is particularly valuable for exploring the structure-activity relationships of this compound derivatives.

Telescoped Reactions: Flow chemistry enables "telescoped reactions" where multiple synthetic steps are performed consecutively in a continuous stream without isolating intermediates, significantly improving efficiency. scribd.comnih.gov

The application of flow chemistry to the synthesis of pyrazole (B372694) and pyrazoline scaffolds has already demonstrated its potential, and extending these methods to pyrazolidin-3-amines is a logical and promising next step. mdpi.comrsc.org

Q & A

Q. How can researchers ensure reproducibility in biological evaluations of derivatives?

  • Methodological Answer : Implementing blinded experiments, rigorous controls (e.g., vehicle-only groups), and statistical validation (ANOVA with post-hoc tests) minimizes bias. Cross-validation with orthogonal assays (e.g., in vitro tubulin polymerization vs. sea urchin embryo models) strengthens conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.